molecular formula C20H22N2 B2704005 (E)-1-pentyl-2-styryl-1H-benzo[d]imidazole CAS No. 392290-49-2

(E)-1-pentyl-2-styryl-1H-benzo[d]imidazole

Cat. No.: B2704005
CAS No.: 392290-49-2
M. Wt: 290.41
InChI Key: ZFWZSYTWNOBFET-CCEZHUSRSA-N
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Description

(E)-1-pentyl-2-styryl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C20H22N2 and its molecular weight is 290.41. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

A novel class of compounds structurally related to (E)-1-pentyl-2-styryl-1H-benzo[d]imidazole was designed and synthesized for their potential antiviral activities, particularly as antirhinovirus agents. The synthesis process involved a stereospecific reaction leading exclusively to the desired E-isomer, which was evaluated for antiviral efficacy without needing separation of isomers (Hamdouchi et al., 1999).

Green Chemistry Synthesis

A green chemistry approach utilized thiamine hydrochloride (VB1) as a catalyst in water to synthesize benzo[4,5]imidazo[1,2-a]pyrimidine derivatives. This methodology highlights the advantages of using water as a solvent and VB1 as a cost-effective catalyst, promoting environmentally benign synthetic routes (Jun-hua Liu, Min Lei, & Lihong Hu, 2012).

Fluorescent Properties and Synthesis

Research into the fluorescence properties of highly substituted imidazo[1,2-a]pyridines and pyrido[1,2-a]benzimidazoles revealed that these compounds exhibit strong fluorescence in the visible region, indicating potential applications in optical materials and fluorescent probes. The synthesis process displayed regiospecific characteristics, contributing to the understanding of structure-fluorescence relationships (Knölker, Hitzemann, & Boese, 1990).

Corrosion Inhibition

A novel study synthesized (E)-2-styryl-1H-benzo[d]imidazole and tested its efficacy as a green corrosion inhibitor for carbon steel in acidic environments. The inhibitor showed remarkable efficiency and was characterized as environmentally benign, highlighting its potential as a sustainable solution for corrosion protection (Srivastava et al., 2021).

Medicinal Chemistry Developments

Imidazole derivatives, including structures related to this compound, have shown significant potential in medicinal chemistry. These compounds have been extensively studied for various bioactivities, demonstrating their importance in drug development and therapeutic applications. A comprehensive review outlined the wide range of bioactivities exhibited by imidazole-based compounds, underlining their value in medicinal chemistry (Zhang et al., 2014).

Properties

IUPAC Name

1-pentyl-2-[(E)-2-phenylethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2/c1-2-3-9-16-22-19-13-8-7-12-18(19)21-20(22)15-14-17-10-5-4-6-11-17/h4-8,10-15H,2-3,9,16H2,1H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWZSYTWNOBFET-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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